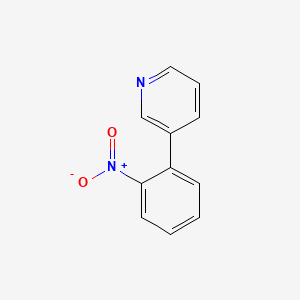

3-(2-Nitrophenyl)pyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-nitrophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJOXBZQFCRKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318814 | |

| Record name | 3-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-80-9 | |

| Record name | 3-(2-Nitrophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Nitrophenyl Pyridine and Its Analogs

Established Synthetic Routes

Established synthetic routes for the formation of the pyridine (B92270) core of 3-(2-nitrophenyl)pyridine and its analogs often rely on the construction of the heterocyclic ring from acyclic precursors. These methods have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach is particularly well-suited for the synthesis of highly substituted pyridines. The general strategy for a four-component synthesis of a pyridine ring, which can be adapted for this compound, involves the condensation of an aldehyde, a β-ketoester, an active methylene (B1212753) compound, and a nitrogen source, typically ammonia (B1221849) or an ammonium (B1175870) salt.

A representative multicomponent synthesis of a polysubstituted pyridine is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Catalyst | Product |

| 2-Nitrobenzaldehyde (B1664092) | Ethyl acetoacetate (B1235776) | Malononitrile | Ammonium acetate | Piperidine | Ethyl 2-amino-4-(2-nitrophenyl)-6-methylnicotinate |

This reaction proceeds through a series of tandem reactions, often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization. The use of nanocatalysts in these MCRs has been shown to improve reaction rates and yields, offering a greener alternative to traditional methods.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that produces a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative. This 1,4-DHP can then be oxidized to the corresponding pyridine. The synthesis of a this compound analog via the Hantzsch reaction would involve the condensation of 2-nitrobenzaldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.

The initial product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to achieve the aromatic pyridine ring. Various oxidizing agents can be employed for this aromatization, including nitric acid, iodine, or manganese dioxide.

A study by Phillips demonstrated the synthesis of 2,6-dimethyl-3,5-diacetyl-4-(3'-nitrophenyl)-1,4-dihydropyridine by reacting m-nitrobenzaldehyde with acetylacetone (B45752) and ammonia. A similar strategy could be employed with 2-nitrobenzaldehyde to generate the precursor for this compound.

| Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Dihydropyridine (B1217469) Product |

| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |

The Knoevenagel condensation is a crucial C-C bond-forming reaction in organic synthesis and is a key step in the Hantzsch pyridine synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. In the context of synthesizing precursors for this compound, 2-nitrobenzaldehyde can be condensed with a β-ketoester like ethyl acetoacetate to form an α,β-unsaturated intermediate. This intermediate is then a key building block for the subsequent cyclization to form the pyridine ring.

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the formation of C=C bonds, typically yielding (E)-alkenes with high stereoselectivity. While not directly forming the pyridine ring, the HWE reaction can be employed to synthesize α,β-unsaturated carbonyl compounds or nitriles that can serve as precursors for pyridine synthesis. For instance, a phosphonate (B1237965) ylide can react with 2-nitrobenzaldehyde to produce a 2-nitrophenyl-substituted α,β-unsaturated ester. This precursor could then be subjected to a [4+2] cycloaddition or other cyclization strategies to form the pyridine ring.

| Aldehyde | Active Methylene Compound | Catalyst | Knoevenagel Product |

| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Piperidine | Ethyl 2-(2-nitrobenzylidene)acetoacetate |

| Aldehyde | Phosphonate Reagent | Base | HWE Product |

| 2-Nitrobenzaldehyde | Triethyl phosphonoacetate | Sodium hydride | Ethyl (E)-3-(2-nitrophenyl)acrylate |

Oxidative intramolecular cyclization represents another approach to the synthesis of the pyridine ring. These strategies often involve the formation of a precursor that, upon oxidation, undergoes cyclization to form the aromatic heterocycle. One such strategy involves the oxidative amination of cyclopentenones to yield pyridones, which can be further functionalized.

A more direct approach would involve the synthesis of an appropriately substituted acyclic precursor that can undergo an intramolecular cyclization promoted by an oxidizing agent. For example, a 1,5-dicarbonyl compound or a related derivative containing the 2-nitrophenyl moiety could be cyclized in the presence of a nitrogen source and an oxidant to form the pyridine ring. While specific examples for this compound are not abundant, the general principle of oxidative cyclization is a recognized method for pyridine synthesis.

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to construct complex molecular architectures.

In the context of this compound synthesis, a palladium-catalyzed cross-coupling reaction can be envisioned between a pyridine derivative bearing a suitable leaving group (e.g., a halogen) at the 3-position and a 2-nitrophenylboronic acid or a related organometallic reagent (Suzuki-Miyaura coupling). Conversely, a 3-pyridylboronic acid could be coupled with a 2-nitrohalobenzene.

A recent study detailed the ligand-free palladium-catalyzed synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives, showcasing the utility of palladium catalysis in constructing C-C bonds involving heterocyclic systems. Furthermore, the palladium-catalyzed monoarylation of nitroalkanes has been reported, indicating the compatibility of the nitro group under these reaction conditions.

| Pyridine Substrate | Coupling Partner | Palladium Catalyst | Base | Product |

| 3-Bromopyridine (B30812) | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | This compound |

| 3-Pyridylboronic acid | 1-Bromo-2-nitrobenzene (B46134) | Pd(OAc)₂ | K₃PO₄ | This compound |

Novel Catalytic Systems for Pyridine Ring Formation

The development of novel catalytic systems for pyridine synthesis is an active area of research, aiming for milder reaction conditions, higher efficiency, and greater functional group tolerance. Indium trichloride (B1173362) has been reported as an effective catalyst for the synthesis of tetra-substituted pyridine derivatives via a Michael addition of β-dicarbonyl compounds to α,β-unsaturated oximes followed by ring closure.

Zeolite catalysts have also been employed in the three-component condensation of ethanol, formaldehyde, and ammonia to produce pyridine and its alkylated derivatives. More recently, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been demonstrated, suggesting the potential for developing similar catalytic systems for pyridine synthesis. These novel catalytic approaches offer promising alternatives to traditional methods for the synthesis of this compound and its analogs.

Regioselective Functionalization Strategies

Regioselectivity is a cornerstone in the synthesis of complex aromatic compounds like this compound. The ability to control the precise location of substituents on both the pyridine and phenyl rings is crucial for defining the final properties and biological activity of the molecule. The following subsections delve into specific strategies that enable the controlled functionalization of the pyridine system and the introduction of the critical nitrophenyl group.

Directed Aromatic Substitution on Pyridine Systems

The inherent electronic properties of the pyridine ring, characterized by the electron-withdrawing nature of the nitrogen atom, often complicate direct electrophilic aromatic substitution, making it sluggish and favoring substitution at the 3-position under harsh conditions. To overcome these challenges and achieve high regioselectivity, directed aromatic substitution methods are frequently employed.

One powerful strategy is directed ortho-metalation (DoM) . This technique relies on the use of a directing metalation group (DMG) on the pyridine ring. The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. This generates a lithiated pyridine species that can then react with a suitable electrophile to introduce a substituent with high regiocontrol. While direct C-H functionalization of pyridine often yields 2- or 4-substituted products due to electronic biases, DoM provides a reliable route to otherwise less accessible substitution patterns. For instance, the presence of a DMG at the 2-position can direct metalation to the 3-position.

Another prevalent and versatile method for the regioselective functionalization of pyridines is the palladium-catalyzed cross-coupling reaction . The Suzuki-Miyaura coupling, in particular, has emerged as a robust tool for the formation of C-C bonds between a pyridine unit and a phenyl group. libretexts.org This reaction typically involves the coupling of a halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of the halogen on the pyridine ring (I > Br > Cl) and the specific palladium catalyst and ligands can influence the reaction efficiency. For the synthesis of 3-substituted pyridines, 3-halopyridines such as 3-bromopyridine or 3-chloropyridine (B48278) serve as readily available starting materials.

The table below summarizes representative conditions for the Suzuki-Miyaura coupling of 3-halopyridines, which is a key step in the synthesis of 3-arylpyridines.

| Pyridine Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 100 | 85 |

| 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 78 |

| 3-Iodopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | 92 |

This table presents illustrative data compiled from various sources on Suzuki-Miyaura reactions involving pyridine derivatives.

Introduction of the Nitrophenyl Moiety

The introduction of the 2-nitrophenyl group is a critical step in the synthesis of this compound. This can be achieved through several strategic approaches, primarily involving cross-coupling reactions where one of the coupling partners already contains the nitro group.

Following the logic of the Suzuki-Miyaura coupling described above, a 3-halopyridine can be coupled with 2-nitrophenylboronic acid . This approach is highly convergent, as the nitro-substituted aromatic ring is pre-formed and then attached to the pyridine core. The reaction conditions are generally similar to those used for other Suzuki-Miyaura couplings, although the electronic nature of the nitro group can influence the reaction kinetics.

Alternatively, the roles of the coupling partners can be reversed. A 3-pyridylboronic acid can be reacted with a 2-nitrohalobenzene, such as 1-bromo-2-nitrobenzene or 1-chloro-2-nitrobenzene. The choice between these two strategies often depends on the commercial availability and stability of the respective boronic acids and haloarenes.

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent) can also be employed to form the C-C bond between the pyridine and nitrophenyl rings. The Negishi coupling, for instance, is known to be tolerant of a wide range of functional groups, including nitro groups.

A different synthetic paradigm involves the direct nitration of a precursor molecule. For example, 3-phenylpyridine (B14346) could, in principle, be nitrated to introduce the nitro group. However, direct nitration of such biaryl systems often leads to a mixture of isomers, making it a less regioselective and therefore less desirable approach for the specific synthesis of the 2-nitro isomer. A more controlled method involves the synthesis of 2-nitro-3-aminopyridine through a multi-step process starting from 3-aminopyridine. This involves protection of the amino group, followed by nitration and subsequent deprotection. google.com

The table below outlines a representative Suzuki-Miyaura reaction for the synthesis of this compound.

| Pyridine Substrate | Aryl Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromopyridine | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene | 100 | 88 |

| 3-Pyridylboronic acid | 1-Bromo-2-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/Water | 90 | 82 |

This table presents plausible reaction conditions based on typical Suzuki-Miyaura coupling protocols for similar substrates.

Chemical Reactivity and Mechanistic Investigations of 3 2 Nitrophenyl Pyridine Frameworks

Reactivity of the Nitro Functionality

The nitro group on the phenyl ring is a key driver of the molecule's reactivity, participating in reduction reactions and activating the ring for nucleophilic attack.

Reduction Pathways to Amino and Hydroxylamine Derivatives

The reduction of the nitro group in 3-(2-Nitrophenyl)pyridine can lead to the formation of either the corresponding amine, 3-(2-aminophenyl)pyridine, or the hydroxylamine, 3-(2-hydroxylaminophenyl)pyridine, depending on the reaction conditions and the reducing agent employed.

The complete reduction to the amino derivative is a common transformation. This can be achieved through various methods, including catalytic hydrogenation and the use of metal reductants in acidic media. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is an effective method for the reduction of nitroarenes to their corresponding anilines. Similarly, the use of tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) is a classical and reliable method for this conversion acsgcipr.orgresearchgate.net. The reaction proceeds via a series of electron and proton transfers, ultimately converting the nitro group to an amino group.

The partial reduction to the hydroxylamine derivative is a more delicate transformation and requires milder reducing agents or carefully controlled reaction conditions to avoid over-reduction to the amine. Reagents such as zinc dust in the presence of a neutral salt like ammonium (B1175870) chloride can be employed for this purpose. The choice of solvent and temperature also plays a crucial role in achieving selectivity for the hydroxylamine.

Table 1: Reduction of the Nitro Functionality in this compound Analogs This table is generated based on established chemical principles and analogous reactions, as direct experimental data for this compound was not available in the provided search results.

| Product | Reagents and Conditions | Key Observations |

|---|

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The presence of the strongly electron-withdrawing nitro group at the ortho position significantly activates the phenyl ring of this compound towards nucleophilic aromatic substitution (SNA r) libretexts.org. This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the positions susceptible to nucleophilic attack are C1 (the carbon bearing the pyridine (B92270) substituent) and C3.

The mechanism of SNA r involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex libretexts.org. The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent departure of a leaving group. For this compound itself, there isn't a leaving group other than hydride, which is generally a poor leaving group. However, if a suitable leaving group, such as a halogen, were present on the nitrophenyl ring, SNA r would be a highly favorable reaction pathway. For example, in a related compound like 2-chloro-1-nitrobenzene, the chloride ion is readily displaced by various nucleophiles researchgate.netcdnsciencepub.com.

Pyridine Ring Reactivity

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Additions/Substitutions

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they proceed under harsh conditions and substitution is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. For this compound, electrophilic attack would be expected to occur at the C5 position of the pyridine ring. For example, nitration of phenylpyridine derivatives typically requires strong acids and high temperatures masterorganicchemistry.com.

Nucleophilic Aromatic Substitution and Addition: In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions stackexchange.com. In this compound, the C2 and C6 positions are the most likely sites for nucleophilic addition. Hard nucleophiles, such as organolithium reagents, can add to the pyridine ring to form dihydropyridine (B1217469) intermediates elsevierpure.comacs.org. These intermediates can then be oxidized to yield the corresponding substituted pyridine. For instance, the reaction of 3-substituted pyridines with organolithium compounds has been shown to result in addition at the C2 or C4 position nih.govquimicaorganica.org.

Table 2: Reactivity of the Pyridine Ring in 3-Substituted Pyridine Analogs This table is generated based on established chemical principles and analogous reactions.

| Reaction Type | Reagents and Conditions | Expected Product with this compound | Key Observations |

|---|---|---|---|

| Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄, High Temperature | 3-(2-Nitrophenyl)-5-nitropyridine | Requires harsh conditions due to the deactivated nature of the pyridine ring. masterorganicchemistry.comntnu.no |

| Nucleophilic Addition | R-Li (e.g., n-BuLi), THF, -78 °C | 2-Alkyl-3-(2-nitrophenyl)-1,2-dihydropyridine | Hard nucleophiles favor addition at the 2-position. quimicaorganica.org |

Oxidation and Reduction Chemistry of the Pyridine Nucleus

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) chemicalbook.comorganic-chemistry.orgmasterorganicchemistry.com. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide is more susceptible to electrophilic substitution at the 4-position and can also facilitate nucleophilic substitution at the 2- and 4-positions after activation of the oxygen atom.

Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This typically requires more forcing conditions than the reduction of the nitro group. Various catalysts, including rhodium, platinum, and nickel, can be employed for this transformation, often under high pressure and temperature mdpi.comchemrxiv.orgscholaris.caresearchgate.netnih.govnih.govgoogle.com. It is possible to selectively reduce the pyridine ring in the presence of a nitro group under specific catalytic systems, for example, using certain iridium catalysts chemrxiv.org.

Derivatization Strategies and Scaffold Modifications

The this compound framework can be further functionalized using a variety of modern synthetic methodologies to create a diverse range of derivatives. Cross-coupling reactions are particularly powerful tools for this purpose.

For instance, if a halogen atom were introduced onto either the pyridine or the nitrophenyl ring, it could serve as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira reactions. The Suzuki-Miyaura coupling allows for the formation of new carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base beilstein-journals.orgresearchgate.netwikipedia.orgresearchgate.netmdpi.com. This would enable the introduction of various aryl or alkyl groups onto the this compound scaffold.

The Sonogashira coupling is another powerful tool for forming carbon-carbon bonds, specifically between an aryl or vinyl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst wikipedia.orgorganic-chemistry.orgscispace.comntu.edu.twlibretexts.org. This reaction would allow for the introduction of alkyne functionalities, which can be further elaborated.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the synthesis of a library of compounds with diverse structures and potentially a wide range of applications.

Table 3: Potential Derivatization Strategies for the this compound Scaffold This table outlines potential synthetic modifications based on established cross-coupling reactions.

| Reaction | Substrate | Reagents and Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromo-X-(2-nitrophenyl)pyridine | R-B(OH)₂, Pd catalyst, Base, Solvent | 3-R-X-(2-nitrophenyl)pyridine |

| Sonogashira Coupling | 3-Iodo-X-(2-nitrophenyl)pyridine | R-C≡CH, Pd catalyst, Cu(I) salt, Base, Solvent | 3-(R-C≡C)-X-(2-nitrophenyl)pyridine |

Functionalization of Peripheral Positions

The functionalization of C-H bonds in pyridine and its derivatives is a significant challenge in synthetic chemistry due to the inherent low reactivity of the electron-deficient ring. researchgate.net Direct electrophilic substitution, for instance, requires harsh conditions and often results in poor regioselectivity. researchgate.net Modern synthetic methods, however, have enabled more controlled modifications. For the this compound framework, functionalization can be targeted at either the pyridine or the nitrophenyl ring.

Strategies often employ transition-metal catalysis where the pyridine nitrogen atom acts as a directing group. This approach facilitates the activation of otherwise inert C-H bonds, particularly at the ortho position of the phenyl ring. While direct C-H functionalization data for this compound is not extensively detailed, analogous transformations on structurally similar 2-phenylpyridines provide a strong basis for predicting its reactivity. researchgate.net Rhodium(III)-catalyzed reactions, for example, are effective for the oxidative coupling of 2-phenylpyridine derivatives with various partners. researchgate.net By analogy, the pyridine nitrogen in this compound could direct a metal catalyst to the C-H bonds of the nitrophenyl ring, enabling the introduction of new functional groups.

The table below summarizes potential functionalization reactions applicable to the this compound framework based on established methods for related arylpyridines.

| Reaction Type | Catalyst/Reagents | Potential Site of Functionalization | Expected Product Class |

| Ortho-Arylation | [RhCpCl2]2, AgF, Arylsilane | Nitrophenyl Ring (C-H ortho to Pyridyl) | 3-(2-Nitro-X-aryl-phenyl)pyridine |

| Ortho-Olefination | [RhCpCl2]2, Cu(OAc)2, Alkene | Nitrophenyl Ring (C-H ortho to Pyridyl) | 3-(2-Nitro-X-alkenyl-phenyl)pyridine |

| Meta-Borylation | Iridium Catalyst, Boron Reagent | Pyridine Ring (C5) | 5-Boryl-3-(2-nitrophenyl)pyridine |

| Ring-Opening/Halogenation | Aniline, Halogen Source (e.g., NCS) | Pyridine Ring (C3/C5) | Halogenated Pyridine Derivatives |

This table is interactive. You can sort and filter the data.

Synthesis of Fused Heterocyclic Derivatives (e.g., Imidazopyridines)

While the prompt mentions imidazopyridines, a more direct and well-established transformation of the this compound framework involves intramolecular reductive cyclization to form fused systems. The strategic positioning of the nitro group ortho to the pyridine linkage makes it an ideal precursor for the synthesis of γ-carboline (5H-pyrido[3,2-b]indole), a valuable heterocyclic motif found in numerous biologically active compounds. researchgate.netnih.gov

This transformation, often referred to as the Cadogan reaction, involves the deoxygenation of the nitro group, which generates a highly reactive intermediate that immediately cyclizes onto the adjacent pyridine ring. This method provides an efficient route to construct the tricyclic carboline core. A variety of reducing agents can accomplish this, with trivalent phosphorus compounds being the most common.

Key methods for the synthesis of γ-carboline from this compound are outlined in the table below.

| Method | Reducing Agent/Catalyst | Typical Conditions | Product |

| Cadogan Reaction | Triethyl phosphite (P(OEt)₃) | High Temperature (reflux) | γ-Carboline |

| Catalytic Hydrogenation | H₂, Pd/C | Pressurized H₂, Solvent | γ-Carboline |

| Staudinger Reaction/Cyclization | Triphenylphosphine (PPh₃) | Stepwise: 1. PPh₃ 2. Hydrolysis/Heat | γ-Carboline |

| Metal-Mediated Reduction | SnCl₂/HCl or Fe/AcOH | Acidic Conditions | γ-Carboline |

This table is interactive. You can sort and filter the data.

Detailed Mechanistic Studies of Transformation Pathways

Understanding the mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. The reductive cyclization to form γ-carboline has been a primary focus of such studies.

Elucidation of Reaction Intermediates

The reductive cyclization of 2-nitrobiaryls is widely accepted to proceed through a nitrene intermediate. In the case of this compound, the reaction with a deoxygenating agent like triethyl phosphite initiates the process. The mechanism unfolds as follows:

Nucleophilic Attack: The phosphorus atom of the triethyl phosphite attacks one of the oxygen atoms of the nitro group.

Deoxygenation: A series of steps leads to the elimination of triethyl phosphate, a thermodynamically stable byproduct, and the generation of a highly electrophilic singlet nitrene intermediate.

Intramolecular Cyclization: The nitrene intermediate rapidly undergoes an intramolecular electrophilic attack on the electron-rich π-system of the neighboring pyridine ring.

Rearomatization: The resulting spirocyclic intermediate rearomatizes through a proton shift to yield the final, stable γ-carboline product.

The transient nature of the nitrene intermediate makes it difficult to isolate or directly observe, but its existence is strongly supported by trapping experiments and computational studies on analogous systems.

Kinetic and Thermodynamic Analysis of Key Steps

Specific experimental kinetic and thermodynamic data for the cyclization of this compound are not extensively reported in the literature. However, a qualitative analysis based on the established mechanism provides significant insight into the factors governing the reaction.

Kinetics: The rate-determining step is generally considered to be the initial deoxygenation of the nitro group to form the nitrene intermediate. The kinetics of the reaction are therefore influenced by several factors, as detailed in the table below.

| Factor | Influence on Reaction Rate | Rationale |

| Temperature | Increases rate | Provides the necessary activation energy for the deoxygenation step. Most Cadogan reactions require high temperatures. |

| Concentration of Reducing Agent | Increases rate | The reaction is dependent on the concentration of the deoxygenating species (e.g., P(OEt)₃). |

| Solvent Polarity | Variable | Can influence the solubility of reactants and stabilize transition states, but the effect is not always straightforward. |

| Electronic Effects on Rings | Variable | Electron-donating groups on the pyridine ring could accelerate the cyclization step by increasing its nucleophilicity, but may not significantly affect the initial deoxygenation. |

This table is interactive. You can sort and filter the data.

Further computational studies, such as Density Functional Theory (DFT), would be invaluable for precisely modeling the transition states, elucidating the energy profile of the reaction pathway, and quantifying the kinetic and thermodynamic parameters of the key steps.

Detailed Spectroscopic and Structural Analysis of this compound Unavailable in Current Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant gap in the available experimental data for the chemical compound this compound. Despite its well-defined structure, specific research detailing its spectroscopic and crystallographic properties is not publicly accessible. As a result, a thorough and scientifically accurate article based on the requested outline focusing solely on this compound cannot be generated at this time.

The required analytical data, including vibrational spectroscopy (Infrared and Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry, X-ray Diffraction crystallography, and Electronic Absorption/Emission Spectroscopy, are fundamental for the complete characterization of a chemical entity. This information is crucial for confirming molecular structure, understanding bonding, determining molecular weight and fragmentation, defining solid-state geometry, and assessing optical properties.

While extensive spectroscopic data exists for related compounds—such as isomers like 2-(3-nitrophenyl)pyridine (B1594272) and 3-(4-nitrophenyl)pyridine, as well as the parent compound pyridine—extrapolating this information would not adhere to the strict focus on this compound. The precise substitution pattern of the nitro group at the ortho position of the phenyl ring and its attachment to the 3-position of the pyridine ring creates a unique molecule with distinct electronic and steric properties. These unique features would result in specific spectral signatures that cannot be accurately predicted or substituted with data from other related molecules.

Constructing the requested detailed analysis would necessitate access to published experimental results from the following techniques, none of which were found for this compound:

Advanced Spectroscopic and Structural Elucidation for Research

Electronic Absorption and Emission Spectroscopy:The optical properties, such as the wavelengths of maximum absorption (λmax) from UV-Vis spectroscopy and any potential fluorescence characteristics, have not been reported for this specific compound.

Without access to peer-reviewed studies or spectral database entries for 3-(2-Nitrophenyl)pyridine, generating a scientifically rigorous and accurate article that adheres to the provided outline is not possible.

Theoretical and Computational Chemistry Studies

Quantum Chemical Approaches

Quantum chemical methods provide a foundational understanding of the intrinsic properties of 3-(2-Nitrophenyl)pyridine at the electronic level. These approaches allow for the precise calculation of molecular geometries, orbital energies, and charge distributions.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed for geometry optimization, which seeks to find the arrangement of atoms that corresponds to the minimum energy of the molecule. ju.edu.saarxiv.org For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for determining optimized bond lengths, bond angles, and dihedral angles. nih.gov These calculations provide a detailed three-dimensional structure of the molecule in its ground state. nih.govresearchgate.net

The electronic structure analysis via DFT yields crucial information about the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity. researchgate.net Total energies and other electronic properties can be calculated to assess the molecule's characteristics. researchgate.net While DFT is a versatile tool for a wide range of pyridine and nitroaromatic compounds, specific published studies detailing the fully optimized geometry and electronic structure of this compound are not extensively available. scispace.com However, the methodology is well-established for providing accurate predictions for such molecules.

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Indices

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.com The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor (nucleophile). nih.gov Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the molecule's capacity to act as an electron acceptor (electrophile). nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large energy gap implies high stability and low reactivity, as more energy is required for electronic excitation. nih.govhakon-art.com Conversely, a small energy gap suggests the molecule is more reactive. hakon-art.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated within the framework of DFT. hakon-art.commdpi.com These indices quantify different aspects of a molecule's reactivity.

Common Chemical Reactivity Indices:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO. hakon-art.com

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO. hakon-art.com

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. irjweb.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. irjweb.comnih.gov Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. irjweb.comnih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). irjweb.com

While these descriptors are powerful for predicting the reactivity of various organic molecules, specific calculated values for this compound require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netwolfram.com It is highly effective for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map is typically color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net

Green: Denotes areas with a neutral or near-zero electrostatic potential. researchgate.net

For molecules containing nitro groups and pyridine rings, MEP maps can reveal the electrophilic character around the hydrogen atoms of the rings and the nucleophilic character associated with the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. nih.gov This analysis is crucial for understanding hydrogen bonding and other non-covalent interactions. researchgate.net A specific MEP map for this compound would precisely locate these reactive centers.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a detailed picture of charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. nih.gov By examining the interactions between filled (donor) and vacant (acceptor) NBOs, it is possible to quantify the stabilization energy associated with these delocalization effects. This analysis can elucidate the nature of charge transfer within the molecule, for instance, from the pyridine ring to the nitrophenyl group or vice versa, which significantly influences the molecule's electronic properties and reactivity. mdpi.com

Mechanistic Pathway Modeling via Computational Methods

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and reaction products. nih.gov This modeling allows for the calculation of activation energies, which are critical for determining reaction kinetics and predicting the most favorable reaction pathway. mdpi.com

For reactions involving pyridine or nitrophenyl derivatives, such as cycloadditions or nucleophilic substitutions, computational studies can distinguish between different possible mechanisms (e.g., concerted vs. stepwise). mdpi.comresearchgate.net DFT methods are frequently used to explore these pathways. researchgate.net While the general methodologies are well-developed, specific computational studies modeling the reaction mechanisms of this compound are not prominently featured in the literature. mdpi.com

Simulations of Intermolecular Interactions and Adsorption Phenomena

Molecular dynamics (MD) and other simulation techniques are used to study the interactions between molecules and their behavior in condensed phases or on surfaces. nih.gov These simulations can model how molecules of this compound might interact with each other, with solvent molecules, or with a solid surface. researchgate.net Such studies are vital for understanding properties like solubility, crystal packing, and adsorption behavior. For instance, simulations could predict how this compound interacts with a metal surface or a polymer, which is relevant for applications in materials science. mdpi.comdtic.mil The study of these interactions often involves calculating binding energies and analyzing the types of forces involved, such as hydrogen bonds or van der Waals forces. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Theoretical and computational chemistry studies play a pivotal role in the prediction and understanding of the nonlinear optical (NLO) properties of novel materials. For this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating its potential as an NLO material. These theoretical approaches allow for the calculation of key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are fundamental indicators of a molecule's NLO response.

The NLO properties of organic molecules are intrinsically linked to their electronic structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon interaction with an external electric field, leading to a large change in dipole moment and consequently, a significant hyperpolarizability. In the case of this compound, the nitro group (-NO2) acts as a strong electron acceptor, while the pyridine ring can be considered part of the π-conjugated bridge.

Computational studies on analogous pyridine derivatives and nitro-substituted aromatic compounds provide a framework for predicting the NLO behavior of this compound. Theoretical investigations on various pyridine derivatives have demonstrated their potential for NLO applications due to the donor-acceptor arrangements within their structures. ias.ac.in The delocalization of π-electrons across the molecular backbone is a key determinant of high molecular polarizability and the resultant third-order optical nonlinearity. ias.ac.in

Calculations are typically performed using specific functionals and basis sets within DFT, such as B3LYP/6-31G(d), to optimize the molecular geometry and compute the NLO parameters. ias.ac.in The first-order hyperpolarizability (β) is a critical parameter for second-order NLO materials. For comparison, the NLO properties of a well-known reference molecule, para-nitroaniline (pNA), are often used as a benchmark.

While direct computational data for this compound is not available in the provided search results, we can infer its potential based on studies of structurally related molecules. For instance, theoretical studies on substituted anilines have shown that the strength of the donor and acceptor groups, as well as the length of the conjugation path, significantly influences the first-order hyperpolarizability. bath.ac.uk The relative positioning of the donor and acceptor groups (ortho, meta, para) is also a crucial factor. Studies on nitroaniline isomers have shown a trend in hyperpolarizability based on the charge transfer characteristics, with the para isomer generally exhibiting the highest value. chemrxiv.org

The predicted NLO properties of this compound would be influenced by the ortho-positioning of the nitro group on the phenyl ring relative to the pyridine ring. This specific stereochemistry affects the dihedral angle between the two rings, which in turn influences the extent of π-conjugation and, consequently, the ICT efficiency.

The following tables present computational data for related pyridine derivatives and nitro-substituted compounds to provide context for the expected NLO properties of this compound.

Table 1: Calculated NLO Properties of 2-aminopyridinium p-toluenesulphonate (APPTS) using DFT (B3LYP/6-31G(d)) ias.ac.in

| Property | Value |

| Dipole Moment (μ) | 1.8903 D |

| Average Polarizability (α) | 2.59 x 10-23 esu |

| First-order Hyperpolarizability (β) | 1.15 x 10-30 esu |

Table 2: Calculated Dipole Moment and First-Order Hyperpolarizability of Chloro-Benzaldehyde Isomers using DFT (B3LYP/6-31G'(d,p)) mdpi.com

| Compound | Dipole Moment (Debye) | First-Order Hyperpolarizability (10-30 cm5/esu) |

| o-Cl benzaldehyde | 3.1243 | 155.86 |

| m-Cl benzaldehyde | 1.8918 | 240.86 |

| p-Cl benzaldehyde | 2.1276 | 820.22 |

These tables illustrate the range of hyperpolarizability values that can be expected for organic molecules with donor-acceptor functionalities. Based on these analogous systems, it is predicted that this compound will exhibit notable NLO properties, warranting further theoretical and experimental investigation to quantify its specific response.

Applications in Advanced Materials Science and Catalysis Research

Materials Science Applications

In the field of materials science, the specific arrangement of aromatic systems and heteroatoms in 3-(2-Nitrophenyl)pyridine allows for its integration into functional materials. These applications leverage its ability to participate in non-covalent interactions and coordinate with metal centers to form highly ordered structures.

π-conjugated functional materials are crucial for creating flexible and large-area optoelectronic devices, including flexible displays and organic solar cells taylorfrancis.com. The design of these materials often incorporates donor-acceptor (D-A) structures to tune their electronic and optical properties taylorfrancis.com. Pyridine-based heterocycles are frequently used in this context. The integration of thiophene-based donor units with a pyridine (B92270) acceptor core is a known strategy for developing D-A-D type π-conjugated materials for optoelectronic applications taylorfrancis.com. The inherent electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group in this compound, makes it a suitable component for such D-A systems, influencing the material's molecular structure and its optical, electrochemical, and thermal properties taylorfrancis.com.

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions and organic ligands. The structural diversity and functionality of CPs make them useful in various fields researchgate.net. Pyridine and its derivatives are extensively used as ligands in the construction of CPs due to the coordinating ability of the nitrogen atom researchgate.netacs.orgscispace.com.

The pyridine nitrogen of this compound can coordinate to various metal centers, such as Manganese (Mn), Cobalt (Co), and Nickel (Ni), while the nitrophenyl group can influence the packing and intermolecular interactions within the resulting structure acs.orgresearchgate.netconicet.gov.ar. These interactions, which include hydrogen bonding and π-π stacking, are critical in directing the self-assembly process and stabilizing the final supramolecular architecture researchgate.netconicet.gov.armdpi.com. For instance, pyridine-dicarboxylic acid linkers have been shown to assemble into diverse and complex structures with metal ions, demonstrating the versatility of the pyridine motif in creating 1D, 2D, or 3D frameworks acs.org. The specific stereoelectronic profile of this compound makes it a candidate for creating CPs with potentially interesting magnetic or catalytic properties.

Macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif have been shown to form nanotube structures in the solid state and engage in metal complexation and self-assembly rsc.org. This highlights the potential of functionalized pyridine units to act as platforms for constructing complex supramolecular systems rsc.org.

Pyridine derivatives have been successfully developed as fluorescent chemosensors for detecting various analytes, including hazardous nitro-aromatic compounds and toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ nih.govmdpi.com. The sensing mechanism often relies on the interaction between the analyte and the pyridine-based sensor, leading to a measurable change in fluorescence nih.govmdpi.com.

The structure of this compound, containing a coordinating pyridine site and a nitroaromatic moiety, suggests its potential application in chemical sensing. Pyridine-functionalized Schiff-base chemosensors have been designed to recognize 2,4,6-Trinitrophenol (TNP) through a "turn-off" emission response, a process influenced by Photoinduced Electron Transfer (PET) nih.gov. The electron-deficient nature of the nitrophenyl group in this compound could facilitate similar interactions with electron-rich analytes, making it a promising candidate for the development of new sensing materials.

Catalytic Applications in Organic Transformations

The utility of this compound extends to catalysis, where it can act as a ligand for transition metals, influencing the efficiency and selectivity of important organic reactions.

Pyridine and its derivatives are ubiquitous ligands in transition metal catalysis, forming stable complexes with a wide range of metals including Copper (Cu), Palladium (Pd), and Cobalt (Co) nih.govwikipedia.orgjscimedcentral.com. The coordination of a pyridine ligand modifies the electronic and steric environment of the metal center, thereby tuning its catalytic activity nih.govjscimedcentral.com.

The compound this compound can serve as a monodentate ligand, coordinating to metal ions through its pyridine nitrogen atom jscimedcentral.com. The presence of the 2-nitrophenyl substituent significantly impacts the electronic properties of the pyridine ring. The nitro group is strongly electron-withdrawing, which reduces the electron density on the pyridine nitrogen, affecting its donor properties. This electronic modulation can be crucial in catalytic cycles where the lability and bonding strength of the ligand are key factors.

Copper Complexes: Copper(II) complexes with pyridine derivatives have been synthesized and studied for their structural, spectroscopic, and magnetic properties mdpi.comnih.gov. These complexes find applications in various catalytic processes. A copper-based pyridine complex has been shown to enhance the selectivity in the electrochemical CO2 reduction reaction .

Palladium Complexes: In palladium catalysis, ligands are essential for stabilizing the metal center and promoting specific reaction steps nih.gov. N-(2-Hydroxybenzyl)aminopyridines, for example, coordinate to Pd(II) ions through the pyridinic nitrogen to form square planar complexes that can be used in catalysis researchgate.net.

Cobalt Complexes: Pyridine-based ligands also form well-defined complexes with Cobalt(II), leading to mononuclear compounds with specific geometries that can be catalytically active researchgate.netconicet.gov.ar.

The specific steric hindrance and electronic nature provided by the 2-nitrophenyl group in this compound make it a potentially valuable ligand for fine-tuning the performance of Cu, Pd, and Co catalysts in various organic transformations.

Cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, is a cornerstone of this field wikipedia.orgyoutube.com.

The efficiency of the Mizoroki-Heck reaction is highly dependent on the ligand coordinated to the palladium center. While phosphine ligands are common, nitrogen-containing ligands like pyridines are also effective. In a typical Pd(0)/Pd(II) catalytic cycle for the Heck reaction, the ligand stabilizes the active palladium species and facilitates key steps such as oxidative addition and reductive elimination wikipedia.org.

Pyridine derivatives can be used as ligands or even as substrates in cross-coupling reactions. For instance, pyridine sulfinates have been demonstrated as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to often unstable pyridine boronic acids nih.gov. Similarly, the Suzuki-Miyaura cross-coupling is widely used to generate 2-arylpyridines nih.govresearchgate.net.

As a ligand, this compound could influence the outcome of Mizoroki-Heck reactions. Its electronic properties could affect the reactivity of the palladium catalyst, potentially leading to improved yields or selectivity. Research has shown that palladium complexes with N-heterocyclic carbene ligands containing a pyridine moiety are efficient catalysts for Heck reactions involving nitroarenes researchgate.net. This indicates that the combination of a pyridine structure with functionalities relevant to the substrates can lead to highly effective catalytic systems.

Interactive Data Table: Examples of Pyridine Derivatives in Catalysis

| Reaction Type | Metal Catalyst | Pyridine Derivative Role | Substrates | Product | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | Substrate (PyFluor) | Pyridine-2-sulfonyl fluoride, hetero(aryl) boronic acids | 2-Arylpyridines | nih.govresearchgate.net |

| Mizoroki-Heck | Palladium | Ligand | Unsaturated halide, alkene | Substituted alkene | wikipedia.orgresearchgate.net |

| C-C Coupling | Palladium | Nucleophilic Partner | Pyridine-3-sulfinate, 4-bromotoluene | 3-Arylated pyridine | nih.gov |

| CO₂ Electroreduction | Copper | Ligand in Complex | CO₂ | C2+ products |

Catalytic Oxidation/Reduction Systems

The chemical reactivity of this compound is significantly influenced by its two key functional components: the pyridine ring and the nitro group. The nitro group, in particular, is highly susceptible to catalytic reduction, a transformation that is fundamental in synthetic chemistry. This process typically involves the conversion of the nitro group (-NO₂) into an amino group (-NH₂), yielding 3-(2-Aminophenyl)pyridine. This reduction is a critical step as the resulting amino-substituted biaryl is a valuable precursor for various specialty chemicals.

The catalytic hydrogenation of aromatic nitro compounds is a well-established field, employing a range of heterogeneous and homogeneous catalysts. mdpi.com Common catalytic systems utilize transition metals such as platinum, palladium, nickel, gold, and silver, often supported on materials like carbon or magnetite to enhance activity and recyclability. nih.gov For instance, the reduction of nitrophenols, which are structurally related to nitrophenylpyridines, has been effectively achieved using catalysts like copper, silver, and gold nanoparticles deposited on polydopamine-magnetite supports. nih.gov

The general mechanism for the catalytic hydrogenation of a nitro group involves the catalyst activating molecular hydrogen (H₂), which then reacts with the nitro compound adsorbed on the catalyst surface. mdpi.com The reaction proceeds through intermediate species like nitroso and hydroxylamine derivatives before yielding the final amine. mdpi.com The choice of catalyst, solvent, temperature, and pressure can be optimized to ensure high selectivity and yield, preventing over-reduction of the pyridine ring. While the pyridine ring itself can be reduced to a piperidine ring under harsh conditions using catalysts like Platinum(IV) oxide (PtO₂), the selective reduction of the nitro group is typically achieved under milder conditions. google.comresearchgate.net

| Catalyst System | Reductant | Key Features | Relevant Findings |

| Platinum Group Metals (Pt, Pd) on Carbon | H₂ gas | High efficiency and selectivity for nitro group reduction. | Widely used for converting aromatic nitro compounds to amines with high yields. mdpi.com |

| Raney Nickel | H₂ gas | Cost-effective and active catalyst. | Effective for hydrogenation but may require higher pressures and temperatures. google.com |

| Gold/Silver Nanoparticles | NaBH₄ / H₂ | High catalytic activity at the nanoscale; support materials enhance stability. | Au and Ag-based catalysts show excellent activity in reducing nitrophenols, a related class of compounds. nih.gov |

| Iron(III) Complexes | H₂O₂ | Used in oxidation reactions. | While not for reduction, related pyridine-containing iron complexes catalyze the oxidation of alcohols. researchgate.net |

This table summarizes common catalytic systems applicable to the reduction of the nitro group in compounds like this compound, based on established chemical principles for aromatic nitro compounds.

Intermediate in the Synthesis of Non-Biological Specialty Chemicals

This compound serves as a crucial intermediate in the synthesis of various non-biological specialty chemicals, particularly heterocyclic compounds with applications in materials science and pharmaceuticals. nbinno.com Its synthetic utility stems from the strategic placement of the nitro group on the phenyl ring ortho to the point of connection with the pyridine ring. This arrangement is ideal for intramolecular cyclization reactions following the reduction of the nitro group.

A primary application is in the synthesis of carbazole derivatives. Carbazoles are a class of nitrogen-containing heterocycles found in pharmaceuticals and functional materials. The synthesis pathway begins with the catalytic reduction of this compound to 3-(2-Aminophenyl)pyridine. The resulting amine can then undergo intramolecular cyclization, such as a Cadogan reaction or a palladium-catalyzed C-N bond formation, to form the carbazole core. Specifically, this would lead to the formation of pyrido[3,2-a]carbazole, a fused heterocyclic system with potential applications as an antitumour agent. nih.gov

The versatility of nitrophenylpyridine derivatives as building blocks is well-recognized in organic synthesis. nbinno.com The presence of multiple reactive sites allows for the construction of complex molecular architectures. For example, similar intermediates are used to synthesize pyrazolo[3,4-b]pyridines and other fused N-heterocycles that are investigated for their biological and pharmacological properties. nih.gov The ability to introduce various substituents onto either the pyridine or the phenyl ring before or after the key transformations further expands the range of accessible specialty chemicals.

| Starting Material | Transformation | Product | Application of Product Class |

| This compound | 1. Catalytic Reduction (-NO₂ → -NH₂) | 3-(2-Aminophenyl)pyridine | Intermediate for cyclization |

| 3-(2-Aminophenyl)pyridine | 2. Intramolecular Cyclization | Pyrido[3,2-a]carbazole | Antitumour agents, functional materials nih.gov |

| This compound | Multi-step synthesis | Substituted Pyridines | Herbicides, plant-growth regulators google.com |

| This compound | Multi-step synthesis | Fused N-Heterocycles | Pharmaceuticals, agrochemicals nbinno.comnih.gov |

This table illustrates the role of this compound as a precursor in the synthesis of valuable specialty chemicals.

Corrosion Inhibition Mechanisms (Chemical-Physical Perspective)

Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. peacta.org this compound possesses several structural features that make it a candidate for corrosion inhibition. The mechanism of inhibition is primarily based on the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ui.ac.id

The adsorption process can occur through two main types of interactions: physisorption and chemisorption.

Physisorption : This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In an acidic solution, the pyridine nitrogen atom can be protonated, leading to a positively charged species that can interact with negatively charged ions (e.g., Cl⁻) already adsorbed on the metal surface.

Chemisorption : This involves the formation of coordinate-type bonds between the inhibitor and the metal. It is a stronger form of adsorption and is often the dominant mechanism for efficient inhibitors. For this compound, chemisorption can occur via:

Donation of electrons from the lone pair of the pyridine nitrogen atom to the vacant d-orbitals of the metal (e.g., iron).

Interaction of the π-electrons from both the pyridine and phenyl rings with the metal's d-orbitals.

Coordination involving the oxygen atoms of the nitro group, which also have lone pairs of electrons.

The combination of these features allows the molecule to adsorb strongly onto the metal surface, likely in a planar or slightly inclined orientation to maximize surface coverage. researchgate.net This adsorbed layer acts as a physical barrier, blocking the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. Therefore, such compounds often act as mixed-type inhibitors. peacta.org

The effectiveness of the adsorption is often described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage. ui.ac.idsemanticscholar.orgresearchgate.net

Quantum chemical studies on related pyridine derivatives provide theoretical insight into the inhibition mechanism. peacta.orgresearchgate.netresearchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are calculated. A high E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a low E_LUMO value suggests a capacity to accept electrons from the metal, facilitating back-donation and strengthening the chemical bond. The presence of both electron-donating (pyridine N) and electron-withdrawing (nitro group) functionalities within the same molecule can create a stable and effective inhibitor. mdpi.comnih.gov

| Structural Feature | Role in Adsorption (Chemical-Physical Mechanism) | Type of Interaction |

| Pyridine Ring (Nitrogen Atom) | The lone pair of electrons on the nitrogen atom can be donated to vacant d-orbitals of the metal. | Chemisorption (Coordinate Bond) |

| Pyridine Ring (π-electrons) | The delocalized π-electron system can interact with the metal surface orbitals. | Chemisorption (π-d interaction) |

| Phenyl Ring (π-electrons) | The aromatic ring provides a large surface area for adsorption and π-electron interactions. | Chemisorption, Physisorption (van der Waals forces) |

| Nitro Group (-NO₂) | The oxygen atoms possess lone pairs of electrons that can coordinate with the metal surface. The group's electron-withdrawing nature influences the electronic properties of the entire molecule. | Chemisorption (Coordinate Bond) |

| Overall Molecular Structure | The planar nature of the biaryl system allows for effective packing and high surface coverage on the metal. | Physical Barrier Formation |

This table details the specific contributions of the different functional parts of the this compound molecule to its potential corrosion inhibition mechanism from a chemical and physical standpoint.

Future Directions and Emerging Research Avenues

Development of Stereoselective Synthetic Methodologies

The development of methods to synthesize chiral derivatives of 3-(2-nitrophenyl)pyridine is a promising area of research. The presence of substituents on the pyridine (B92270) or phenyl rings could lead to atropisomerism, a type of chirality arising from restricted rotation around a single bond. Future research could focus on the following:

Asymmetric Catalysis: Exploring asymmetric cross-coupling reactions to construct the C-C bond between the pyridine and nitrophenyl rings could provide direct access to enantiomerically enriched atropisomers. This would involve the design and application of novel chiral ligands for transition metal catalysts.

Chiral Resolution: For racemic mixtures of this compound derivatives, the development of efficient chiral resolution techniques is crucial. wikipedia.orgonyxipca.commdpi.com This could involve classical resolution via the formation of diastereomeric salts with chiral resolving agents or the use of chiral chromatography. wikipedia.orgonyxipca.commdpi.com Investigating the crystallization behavior of these diastereomeric salts will be key to developing scalable and efficient separation processes. wikipedia.org

The successful development of these stereoselective methodologies would open the door to investigating the chiroptical properties and stereospecific interactions of these molecules in various applications, including as chiral ligands or in biological systems.

Exploration of Unconventional Reactivity Patterns

Beyond its established reactions, this compound offers opportunities to explore novel and unconventional reactivity, particularly leveraging the interplay between the nitro group and the pyridine ring.

Reductive Cyclization: The ortho-positioning of the nitro group relative to the pyridine ring presents an ideal geometry for intramolecular reductive cyclization reactions. semanticscholar.orgrsc.orgscite.aisemanticscholar.org Future studies could investigate the use of various reducing agents to induce cyclization, potentially leading to the formation of novel heterocyclic scaffolds, such as azacarbazoles. semanticscholar.orgscite.ai These reactions could be triggered by chemical reductants or by photochemical and electrochemical methods. nih.gov

Cycloaddition Reactions: The pyridine ring can be activated to participate in cycloaddition reactions. uchicago.eduwikipedia.orgresearchgate.netkingston.ac.ukyoutube.com Research into the [3+2] cycloaddition of pyridinium (B92312) ylides derived from this compound with various dipolarophiles could yield complex, polycyclic nitrogen-containing molecules with potential biological activity. wikipedia.orgresearchgate.netkingston.ac.uk

Photocatalysis: The nitroaromatic and pyridine moieties suggest that this compound could be explored as a photocatalyst or be involved in photocatalytic reactions. acs.orgresearchgate.net Investigations into its excited-state properties and its ability to participate in photoinduced electron transfer processes could uncover new synthetic transformations. researchgate.net

Integration into Advanced Functional Materials beyond Current Scope

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are known to be effective as hole-transporting and electron-transporting layers in OLEDs. nih.govrsc.orgmdpi.comresearchgate.net The introduction of the electron-withdrawing nitro group in this compound could modulate the electronic properties, making its derivatives suitable for use as emitters or charge-transport materials in deep-blue OLEDs. nih.govresearchgate.netnih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions, enabling the construction of coordination polymers and MOFs. acs.orgrsc.org The pendant nitrophenyl group can influence the topology of the resulting framework and introduce additional functionality. These materials could have applications in gas storage, separation, and catalysis.

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry and machine learning are powerful tools that can accelerate the discovery and optimization of novel derivatives of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.com This information can be used to rationalize experimental observations and to guide the design of new molecules with desired properties.

Machine Learning for Property Prediction: Machine learning models can be trained on datasets of pyridine and quinoline (B57606) derivatives to predict various properties, such as corrosion inhibition efficiency or biological activity. kneopen.comresearchgate.netresearchgate.netarxiv.orgaps.org Such models could be used to virtually screen large libraries of this compound derivatives to identify promising candidates for specific applications. kneopen.comresearchgate.netresearchgate.netarxiv.org

In Silico Drug Design: The 3-phenyl substituted pyridine scaffold has been identified as a promising framework for the design of inhibitors for various biological targets. nih.govnih.gov Computational docking and molecular dynamics simulations can be employed to design and evaluate novel this compound derivatives as potential therapeutic agents. mdpi.comnih.govnih.gov

Sustainable and Green Chemistry Approaches in Synthesis

Future research on the synthesis of this compound and its derivatives should prioritize the development of environmentally friendly and sustainable methods.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. uc.ptmdpi.comnih.govthieme-connect.deeuropa.eu Developing flow-based syntheses for this compound, for instance via Suzuki-Miyaura cross-coupling, would represent a significant advancement in its production. uc.ptnih.govthieme-connect.de

Mechanochemical Synthesis: Mechanochemistry, which involves reactions in the solid state induced by mechanical force, can significantly reduce or eliminate the need for solvents. rsc.orgnih.govmdpi.com Exploring the mechanochemical synthesis of this compound and its derivatives from solid-state starting materials is a promising avenue for green chemistry. rsc.orgnih.govmdpi.com

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in catalysis, materials science, and medicinal chemistry.

Q & A

Q. Q1: What are the common synthetic routes for preparing 3-(2-Nitrophenyl)pyridine, and how can reaction conditions be optimized?

A1: A widely used method involves Suzuki-Miyaura cross-coupling , where 3-bromopyridine reacts with 2-nitrophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water under reflux. Key optimization parameters include:

- Catalyst loading (1-5 mol%) and ligand selection to minimize side reactions.

- Temperature control (80-100°C) to balance reaction rate and decomposition risks.

- Base choice (e.g., Na₂CO₃) to maintain pH for boronic acid activation .

Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%). Confirm structure using ¹H/¹³C NMR (e.g., δ ~8.5–9.0 ppm for aromatic protons) and LC-MS (m/z calculated for C₁₁H₈N₂O₂: 200.06) .

Q. Q2: How should researchers characterize the stability of this compound under varying storage conditions?

A2: Stability studies should include:

- Thermal stability : TGA/DSC analysis to identify decomposition temperatures (typically >150°C).

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; store in amber vials at 2–8°C to prevent nitro group reduction .

- Humidity resistance : Store in desiccators with silica gel; FT-IR can track hydrolysis of the nitrophenyl group (loss of NO₂ peaks at ~1520 cm⁻¹) .

Safety and Handling

Q. Q3: What are the critical safety protocols for handling this compound in laboratory settings?

A3:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation risks: H315/H319) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation hazards (H335) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Reaction Mechanisms

Q. Q4: How does the nitrophenyl group influence cyclization reactions of this compound?

A4: The nitro group acts as an electron-withdrawing group , directing electrophilic substitution and stabilizing transition states. For example, pyrolysis or photolysis can induce nitrenoid cyclization , forming pyrido[1,2-f]indazole derivatives (e.g., 90% yield under N₂ at 200°C). Competing pathways (e.g., carbazole formation) are minimized by optimizing reaction time and solvent polarity (e.g., DMF vs. toluene) .

Q. Q5: What catalytic systems enhance functionalization of this compound?

A5: Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve selectivity in allylideneamine synthesis (e.g., 3a-c derivatives, 85–92% yield). Key factors:

- Catalyst loading (5–10 wt%) and solvent (acetonitrile) to stabilize intermediates.

- Microwave-assisted heating (100°C, 30 min) reduces side reactions vs. conventional heating .

Analytical Method Development

Q. Q6: How can researchers resolve contradictions in LC-MS/MS data for this compound derivatives?

A6: Contradictions often arise from isobaric interferences or matrix effects. Mitigation strategies include:

- Isotopic labeling : Use deuterated internal standards (e.g., AOZ-d₄) to improve quantification accuracy .

- Mobile phase optimization : Add 0.1% formic acid to enhance ionization efficiency in ESI+ mode.

- Collision energy tuning : For MRM transitions (e.g., m/z 200→154), optimize CE (15–25 eV) to distinguish target peaks from co-eluting impurities .

Data Interpretation and Optimization

Q. Q7: How should researchers address discrepancies in reaction yields reported for nitrophenyl-pyridine derivatives?

A7: Discrepancies often stem from:

- Purity of starting materials : Use HPLC to verify boronic acid (>98%) and halopyridine (>99%) purity.

- Oxygen sensitivity : Degassing solvents (e.g., toluene) with N₂ prevents Pd catalyst deactivation .

- Byproduct analysis : Conduct GC-MS to identify side products (e.g., homocoupling of boronic acid) and adjust stoichiometry (1:1.2 ratio of halide:boronic acid) .

Q. Q8: What advanced techniques validate the electronic effects of the nitrophenyl group in this compound?

A8:

- DFT calculations : Model HOMO/LUMO energies (e.g., Gaussian 09) to predict reactivity in electrophilic substitution.

- Cyclic voltammetry : Measure reduction potentials (E₁/₂ ~ -0.5 V vs. Ag/AgCl) to quantify nitro group electron-withdrawing strength .

Methodological Challenges

Q. Q9: What strategies improve the solubility of this compound in aqueous reaction systems?

A9:

- Co-solvents : Use DMSO/water mixtures (10–20% v/v) to enhance solubility without destabilizing nitro groups.

- Surfactants : Add SDS (0.1 mM) to form micelles, improving dispersion in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes